molecular formula C11H9F2N B13658909 1-(Difluoromethyl)naphthalen-2-amine

1-(Difluoromethyl)naphthalen-2-amine

Cat. No.: B13658909
M. Wt: 193.19 g/mol
InChI Key: FLEAIMYSCYYAJQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H9F2N It is a derivative of naphthalene, where a difluoromethyl group and an amine group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the reaction of naphthalene-2-amine with difluoromethylating agents under specific conditions. For example, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can yield various alkylated or acylated derivatives .

Scientific Research Applications

1-(Difluoromethyl)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)naphthalen-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Methyl)naphthalen-2-amine: Contains a methyl group instead of a difluoromethyl group.

    1-(Chloromethyl)naphthalen-2-amine: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

1-(Difluoromethyl)naphthalen-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it valuable in various applications.

Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

1-(difluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H9F2N/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H,14H2

InChI Key

FLEAIMYSCYYAJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)N

Origin of Product

United States

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